6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative known for its potential applications in various scientific fields. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with ortho-substituted benzoyl chlorides under acidic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Uniqueness
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the quinazoline core structure enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIFCWYSJVFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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